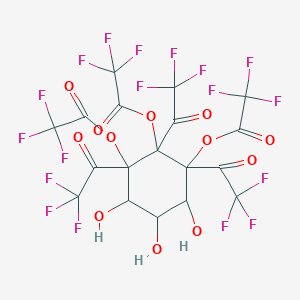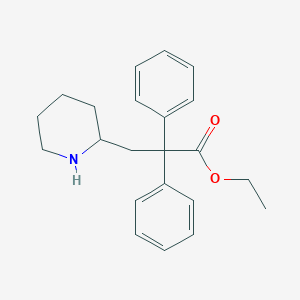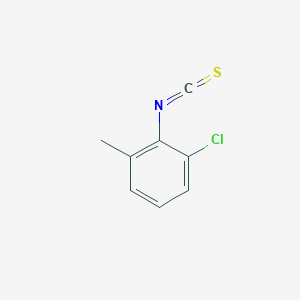
2-Chlor-6-Methylphenylisothiocyanat
Übersicht
Beschreibung
2-Chloro-6-Methylphenyl Isothiocyanate is a chemical compound that belongs to the class of isothiocyanates, which are known for their applications in organic synthesis and potential biological activities. While the provided papers do not directly discuss 2-Chloro-6-Methylphenyl Isothiocyanate, they do provide insights into the synthesis, structure, and reactions of related phenyl isothiocyanate compounds, which can be informative for understanding the properties and reactivity of isothiocyanates in general.
Synthesis Analysis
The synthesis of phenyl isothiocyanate derivatives can involve multicomponent reactions and cascade processes. For instance, 2-Cyanophenyl isothiocyanate was used in a Mn(III)-mediated cascade reaction to produce a new polycondensed heterocycle with high yields . Similarly, a multicomponent reaction involving phenyl isothiocyanates was employed to synthesize a 6-thioxo-1,6-dihydropyrimidine-5-carboxylate derivative . These studies demonstrate the versatility of isothiocyanates in forming complex heterocyclic structures under various reaction conditions.
Molecular Structure Analysis
The molecular structure of phenyl isothiocyanate derivatives has been elucidated using techniques such as X-ray crystallography and molecular modeling. For example, the crystal structure of a dihydropyrimidine derivative was determined, providing insights into the molecular geometry and intermolecular interactions within the crystal lattice . Another study described the crystal structure and molecular modeling of a dihydropyridine derivative, highlighting the orientation of substituents and the presence of hydrogen bonding .
Chemical Reactions Analysis
Phenyl isothiocyanates participate in a variety of chemical reactions, leading to the formation of diverse heterocyclic compounds. The reaction of phenyl isothiocyanate with active methylene reagents followed by reaction with α-halogenated compounds resulted in the formation of polyfunctionally substituted 2,3-dihydrothiazoles or thiazolidinone ring systems . These reactions showcase the reactivity of isothiocyanates and their utility in constructing complex molecules with multiple functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl isothiocyanate derivatives can be characterized using spectroscopic methods and density functional theory (DFT) calculations. The FT-IR, 1H, and 13C NMR spectra of a dihydropyrimidine derivative were recorded and compared with DFT calculations, which demonstrated the ability of DFT to reproduce experimental results and provide detailed vibrational assignments . Additionally, the nonlinear optical properties and molecular electrostatic potential of the compound were evaluated, contributing to a comprehensive understanding of its physical and chemical characteristics.
Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Verbindungen
Isothiocyanate, einschließlich 2-Chlor-6-Methylphenylisothiocyanat, sind für ihre breite Palette an pharmakologischen Eigenschaften bekannt. Sie werden bei der Synthese von bioaktiven Verbindungen verwendet, die antioxidative, antimikrobielle, antibakterielle, entzündungshemmende und krebshemmende Eigenschaften aufweisen . Diese Verbindungen sind entscheidend für die Entwicklung neuer Medikamente und Therapien.
Agrochemikalien
Aufgrund ihrer biologischen Aktivität können Isothiocyanate als Abwehrstoffe gegen pflanzenfressende Insekten, Bakterien und Pilze wirken. Dies macht sie im Agrarsektor wertvoll, da sie zur Entwicklung von Agrochemikalien verwendet werden können, die Pflanzen schützen, ohne die schädlichen Auswirkungen herkömmlicher Pestizide .
Biokonjugatchemie
Isothiocyanate dienen als chemoselektive Elektrophile in der Biokonjugatchemie. Ihre Fähigkeit, wässrige Reaktionsbedingungen zu tolerieren, macht sie für biochemische Assays geeignet, einschließlich DNA- und Protein-Assays . Diese Anwendung ist für die Forschung in der Molekularbiologie und Genetik unerlässlich.
Edman-Abbau
Phenylisothiocyanat, eine verwandte Verbindung, wird zur Sequenzierung von Aminosäuren in Peptiden durch Edman-Abbau verwendet. Während this compound nicht direkt für diesen Zweck verwendet wird, legt seine strukturelle Ähnlichkeit eine mögliche Verwendung bei der Peptidsequenzierung oder verwandten biochemischen Prozessen nahe .
Synthese von Thioharnstoffderivaten
Thioharnstoffderivate haben verschiedene industrielle und pharmazeutische Anwendungen. This compound kann als Baustein bei der Synthese dieser Derivate verwendet werden, die bei der Herstellung bestimmter Medikamente und Chemikalien wichtig sind .
Fluoreszenzmarkierung
Isothiocyanate wie Fluoresceinisothiocyanat (FITC) werden in biologischen Assays zur Fluoreszenzmarkierung von DNA und Proteinen verwendet. Die chemische Struktur von this compound könnte es ermöglichen, es ähnlich im Markierungsprozess zu verwenden, wodurch die Visualisierung von Zellkomponenten unterstützt wird .
Synthese von heterocyclischen Verbindungen
Isothiocyanate sind wertvolle Zwischenprodukte bei der Synthese verschiedener heterocyclischer Verbindungen. Diese Verbindungen sind in der Pharmazie und Materialwissenschaft von Bedeutung. Die einzigartige Struktur von this compound könnte neue Wege für die Herstellung dieser komplexen Moleküle eröffnen .
Zwischenprodukte der organischen Synthese
Als wichtige Zwischenprodukte der organischen Synthese werden Isothiocyanate wie this compound bei der Herstellung einer breiten Palette synthetischer Produkte eingesetzt. Ihre Reaktivität mit Aminen und anderen organischen Verbindungen macht sie zu vielseitigen Werkzeugen in der chemischen Synthese .
Wirkmechanismus
Isothiocyanates are known for their diversified and generally marked bioactivity. They are produced via enzymatic hydrolysis of glucosinolates, a class of sulfur-containing secondary metabolites occurring exclusively in the botanical order Brassicales, by the enzyme myrosinase . They have been found to be effective against the most important human pathogens, including bacteria with resistant phenotypes .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-chloro-2-isothiocyanato-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-6-3-2-4-7(9)8(6)10-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQPKPCDKLACIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395657 | |
| Record name | 2-Chloro-6-Methylphenyl Isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19241-34-0 | |
| Record name | 2-Chloro-6-Methylphenyl Isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

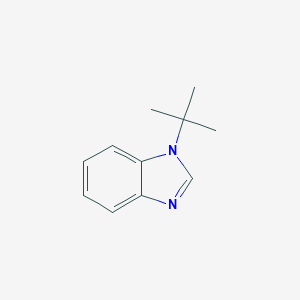
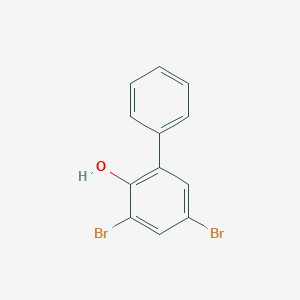
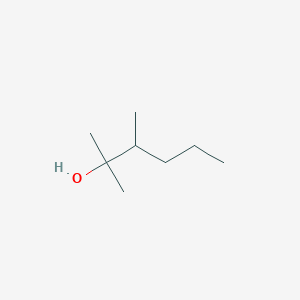
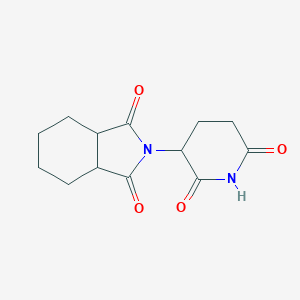
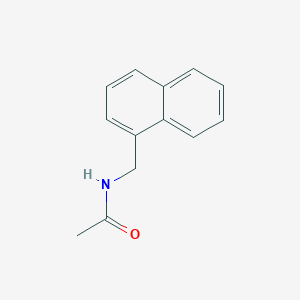
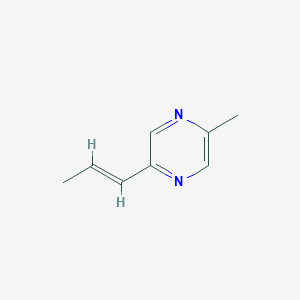
![8-Tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B102547.png)

![Bicyclo[3.1.0]hexane-6,6-dicarbonitrile](/img/structure/B102550.png)
